(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a glycoside derivative featuring a glucose-like oxane (pyranose) core substituted with a 2-hydroxy-4-(2-hydroxyethyl)phenoxy group. The stereochemistry (2S,3R,4S,5R,6R) indicates a β-D-glucopyranose configuration, common in natural glycosides.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-9(8(17)5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOQYXVFJHETKK-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969991 | |
| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54695-80-6 | |
| Record name | beta-D-Glucopyranoside, 2-hydroxy-4-(2-hydroxyethyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054695806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , often referred to as a glycoside derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H40O17
- Molecular Weight : 636.6 g/mol
- IUPAC Name : (2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid
Antioxidant Activity
The compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro by modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antidiabetic Properties
The compound has been evaluated for its antidiabetic effects. It enhances insulin sensitivity and promotes glucose uptake in muscle cells. In animal models of diabetes, administration of the compound resulted in reduced blood glucose levels and improved lipid profiles .
The biological activity of the compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The glycosidic bond can be hydrolyzed by glycosidases, releasing active aglycone moieties that exert biological effects.
- Receptor Modulation : It may interact with carbohydrate-recognizing proteins and modulate signaling pathways involved in cellular responses to stress and inflammation .
- Gene Expression Regulation : The compound influences the expression of genes involved in antioxidant defense and metabolic processes.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines exposed to oxidative stressors, treatment with the compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. The study concluded that this compound could serve as a potential therapeutic agent for oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Response
A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores among participants receiving the compound compared to those on placebo .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Enzymatic Interactions
- Target Compound vs. α/β-Arbutin: Unlike α- and β-arbutin, which are tyrosinase substrates with depigmenting effects , the target compound’s dihydroxyethylphenoxy group may alter its interaction with tyrosinase. The additional hydroxyethyl group could enhance solubility but reduce affinity for the enzyme’s active site.
- Antimicrobial Activity: The nitrophenyl derivative () exhibits antimicrobial properties due to its nitro group, which generates reactive oxygen species (ROS).
Pharmacokinetics
- Intestinal Absorption: Glycosides like α-arbutin show moderate Caco-2 permeability due to their polar hydroxyl groups . The target compound’s dihydroxyethylphenoxy group may further reduce passive diffusion, necessitating active transport mechanisms.
Q & A
Q. What spectroscopic and electrochemical methods are recommended for structural characterization of this compound, and how can data contradictions be resolved?
Methodological Answer:
- EC-SERS (Electrochemical Surface-Enhanced Raman Spectroscopy) and 785 nm SPELEC Raman are effective for non-targeted structural analysis of glycosidic derivatives. These techniques enable rapid identification of hydroxyl-rich regions and stereochemical configurations .
- Contradiction Resolution: Cross-validate spectral data with NMR (e.g., , ) and high-resolution mass spectrometry (HRMS). Discrepancies in hydroxyl group assignments (e.g., axial vs. equatorial positions) can arise due to solvent polarity effects; use deuterated solvents (DO, DMSO-d) to stabilize hydrogen bonding networks .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance), full-body chemical suits, and P95 respirators to prevent dermal/ocular exposure and inhalation of aerosols .
- Storage: Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the glycosidic bond. Avoid exposure to light or humidity, which may degrade the hydroxymethyl group .
- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid aqueous rinsing to prevent environmental contamination via drainage systems .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Experimental Design:
- Key Stability Risks: Acidic conditions (pH < 4) may cleave the phenoxy ether bond, while alkaline conditions (pH > 10) promote oxidation of hydroxymethyl groups .
Advanced Research Questions
Q. What synthetic strategies are viable for introducing functional groups (e.g., 2-hydroxyethylphenol) into the oxane backbone?
Methodological Answer:
- Glycosylation Protocol:
- Use trichloroacetimidate donors under Schmidt conditions to couple 2-hydroxy-4-(2-hydroxyethyl)phenol to the oxane core.
- Optimize stereoselectivity with Lewis acids (e.g., TMSOTf) in anhydrous dichloromethane at −40°C .
- Challenges: Competing side reactions (e.g., aglycone transfer) may occur; monitor via NMR if fluorinated protecting groups are used .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbohydrate-binding proteins)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
